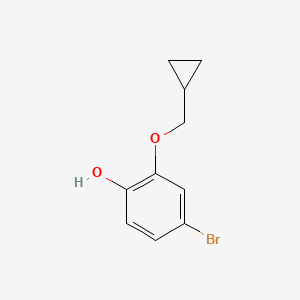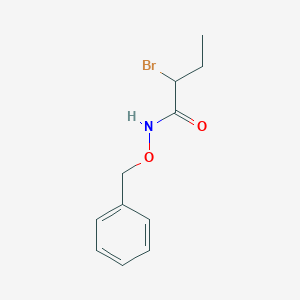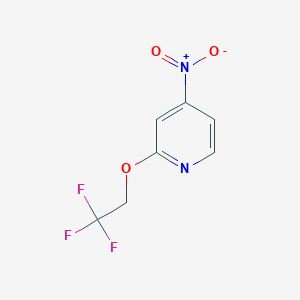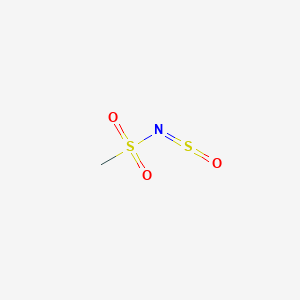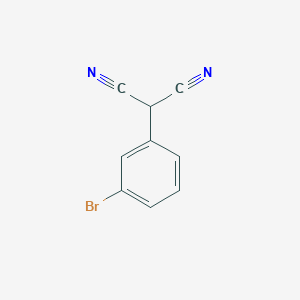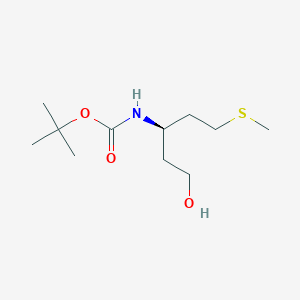
tert-Butyl (R)-(1-hydroxy-5-(methylthio)pentan-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-butyl (1-hydroxy-5-(methylthio)pentan-3-yl)carbamate is a chemical compound with the molecular formula C11H23NO3S It is a derivative of carbamate, featuring a tert-butyl group, a hydroxy group, and a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl (1-hydroxy-5-(methylthio)pentan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate precursor containing the 1-hydroxy-5-(methylthio)pentan-3-yl moiety. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an organic solvent like tetrahydrofuran or dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation or other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-butyl (1-hydroxy-5-(methylthio)pentan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate or Jones reagent.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-tert-butyl (1-hydroxy-5-(methylthio)pentan-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-tert-butyl (1-hydroxy-5-(methylthio)pentan-3-yl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (1-hydroxy-5-(methylthio)pentan-3-yl)carbamate: Lacks the ®-configuration, which can affect its biological activity.
tert-Butyl (1-hydroxy-5-(ethylthio)pentan-3-yl)carbamate: Contains an ethylthio group instead of a methylthio group, leading to different chemical properties.
tert-Butyl (1-hydroxy-5-(methylthio)hexan-3-yl)carbamate: Has a longer carbon chain, which can influence its solubility and reactivity.
Uniqueness
®-tert-butyl (1-hydroxy-5-(methylthio)pentan-3-yl)carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ®-configuration can result in different interactions with biological targets compared to its (S)-enantiomer or racemic mixture.
Propiedades
Fórmula molecular |
C11H23NO3S |
|---|---|
Peso molecular |
249.37 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R)-1-hydroxy-5-methylsulfanylpentan-3-yl]carbamate |
InChI |
InChI=1S/C11H23NO3S/c1-11(2,3)15-10(14)12-9(5-7-13)6-8-16-4/h9,13H,5-8H2,1-4H3,(H,12,14)/t9-/m1/s1 |
Clave InChI |
FFGJGALIVJUZHD-SECBINFHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CCO)CCSC |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCO)CCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


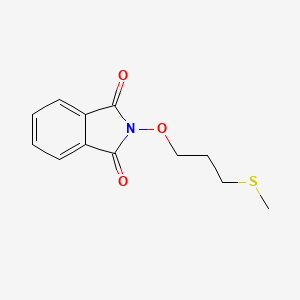
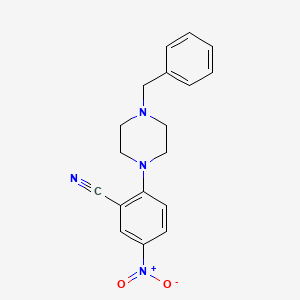

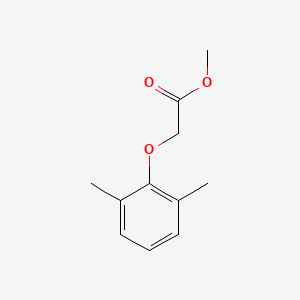
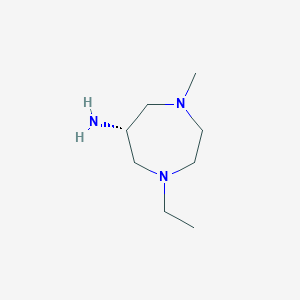
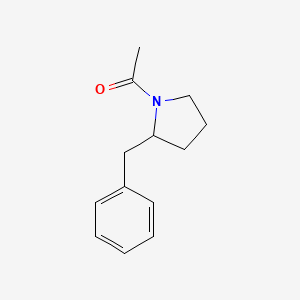
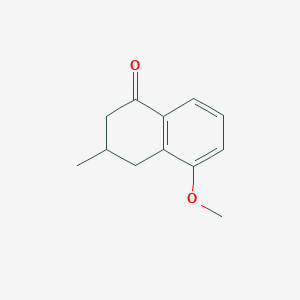

![N''-[4-(3-Cyanophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B8627691.png)
